ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate
Description
Historical Development of Benzoxadiazocine Chemistry
The exploration of benzoxadiazocines emerged alongside advancements in heterocyclic chemistry during the mid-20th century, paralleling the development of benzodiazepines. While benzodiazepines like chlordiazepoxide and diazepam were first synthesized in the 1950s–1960s, benzoxadiazocines gained attention later due to their structural complexity and potential for modular synthesis. Early work focused on diazepine analogs, but the incorporation of oxygen and sulfur atoms into the diazocine ring introduced unique electronic and steric properties. For instance, the thioxo group in the target compound enhances hydrogen-bonding capacity, a feature leveraged in modern drug design.
The synthesis of benzoxadiazocines initially relied on multistep cyclization reactions, often requiring harsh conditions. However, the discovery of multicomponent reactions (MCRs) in the 2000s revolutionized access to such scaffolds. The Ugi four-component reaction (Ugi-4CR), for example, enabled the efficient assembly of diazepine derivatives with multiple points of diversity. These methods were later adapted for benzoxadiazocines, facilitating the introduction of substituents like the 2-methylphenyl and chloro groups in the target molecule.
Significance in Heterocyclic Chemistry Research
Benzoxadiazocines occupy a unique niche in heterocyclic chemistry due to their balanced physicochemical properties. The fused benzene and diazocine rings confer semi-rigidity, reducing conformational flexibility while maintaining solubility—a critical factor for blood-brain barrier penetration in CNS-targeted therapies. The methano bridge in the target compound further stabilizes the diazocine ring, mimicking the spatial constraints observed in protein reverse turns.
The substitution pattern of benzoxadiazocines directly influences their pharmacological activity. For example:
- Chloro groups (e.g., at position 8) enhance electron-withdrawing effects, modulating receptor binding.
- Methyl substituents (e.g., at position 2 and the phenyl ring) improve lipid solubility, affecting pharmacokinetics.
- Thioxo groups (e.g., at position 4) introduce hydrogen-bond acceptor sites, critical for interactions with biological targets.
A comparative analysis of substituent effects is provided in Table 1.
Table 1. Influence of Substituents on Benzoxadiazocine Properties
| Substituent Position | Functional Group | Effect on Properties |
|---|---|---|
| 8 | Chloro | Increases electrophilicity, enhances receptor affinity |
| 4 | Thioxo | Introduces hydrogen-bonding capacity |
| 2-Methylphenyl | Methyl | Improves lipophilicity, modulates metabolic stability |
Current Research Trends in Benzoxadiazocine Derivatives
Recent advances in benzoxadiazocine chemistry emphasize green synthesis and computational design. Catalyst-free cyclization reactions, for instance, have been developed to reduce environmental impact while maintaining high yields. Additionally, the Ugi-4CR strategy has been adapted to generate benzoxadiazocines with four points of diversity in a single step, as demonstrated in the synthesis of analogs bearing ester groups (e.g., the 11-carboxylate in the target compound).
Another trend involves leveraging benzoxadiazocines to target protein-protein interactions (PPIs). Their rigid scaffolds and substituent flexibility make them ideal for occupying deep binding pockets in PPIs, a strategy validated in p53-Mdm2 inhibitor studies. The target compound’s methano bridge and thioxo group are particularly suited for this application, offering both structural constraint and electronic diversity.
Properties
IUPAC Name |
ethyl 4-chloro-9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-4-26-19(25)17-18-14-11-13(22)9-10-16(14)27-21(17,3)24(20(28)23-18)15-8-6-5-7-12(15)2/h5-11,17-18H,4H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYECJJXPPYUUNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)C4=CC=CC=C4C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure with a thioxo group and various substituents that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 416.92 g/mol. The presence of chlorine and thioxo functionalities suggests potential reactivity in medicinal chemistry applications .
Synthesis
Synthesis of this compound can be achieved through several chemical reactions involving starting materials such as 3-(ethoxycarbonyl)-5-phenyl-1,2,4-triazine and cyclobutanone. Advanced synthetic techniques in heterocyclic chemistry are often employed to optimize yields and selectivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cytotoxicity Assays : In vitro cytotoxicity tests against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) have demonstrated significant antiproliferative effects. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 5.7 |
| HeLa | 4.9 |
The mechanism underlying the anticancer activity appears to involve apoptosis induction through mitochondrial pathways. Molecular dynamics simulations suggest that the compound interacts primarily through hydrophobic contacts with key proteins involved in cell survival and proliferation .
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that compounds with similar structural motifs displayed significant antitumor activities due to their ability to inhibit specific oncogenic pathways. The presence of electron-donating groups was crucial for enhancing cytotoxicity .
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl ring and the thioxo group can significantly affect biological activity. For instance, introducing additional electron-withdrawing or donating groups can enhance or diminish the cytotoxic effects observed .
- Comparative Studies : Comparative studies with established chemotherapeutic agents like doxorubicin showed that ethyl 8-chloro-2-methyl compounds can exhibit comparable or superior activity against certain cancer cell lines .
Scientific Research Applications
Biological Activities
Preliminary studies suggest that ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxylate exhibits various biological activities:
Antimicrobial Properties
Research indicates potential antimicrobial effects against bacterial strains such as Staphylococcus aureus. These findings highlight the compound's role as a lead candidate for developing new antibiotics .
Anticancer Potential
The unique structure of this compound suggests it may possess anticancer properties. Its ability to interact with specific biological targets could make it valuable in cancer therapy research.
Other Pharmacological Effects
Further investigations are needed to explore its effects on different disease models. The interactions with biological targets will help define its therapeutic roles .
Case Study 1: Antimicrobial Activity
A study evaluated the efficacy of ethyl 8-chloro-2-methyl-3-(2-methylphenyl)-4-thioxo against biofilm formation in bacterial cultures. Results demonstrated significant inhibition compared to standard treatments .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in specific types of cancer cells. This suggests its potential as a chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues
The compound shares structural motifs with other heterocyclic systems, particularly those containing fused aromatic rings, sulfur atoms, and ester groups. Below is a comparative analysis with key analogues:
Key Differences and Implications
- Ring Systems: The benzoxadiazocine core distinguishes the target compound from furan-based MFR-a and thiadiazole-containing analogues . The methano bridge in the former introduces steric constraints absent in simpler heterocycles.
- Synthetic Utility: Unlike methylofuran, which is biosynthesized in methanogens, the target compound is likely synthesized via multistep organic reactions, as seen in related benzoate esters .
Computational Similarity Analysis
Using chemoinformatics tools, similarity coefficients (e.g., Tanimoto index) can quantify structural overlap. For example:
- Tanimoto Similarity : The compound shares <30% similarity with methylofuran due to divergent core structures but >50% with thiadiazole derivatives, driven by ester and aromatic motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
